molecular formula C8H10ClN B140050 (R)-1-(2-Chlorophenyl)ethanamine CAS No. 127733-42-0

(R)-1-(2-Chlorophenyl)ethanamine

Cat. No. B140050
CAS RN: 127733-42-0
M. Wt: 155.62 g/mol
InChI Key: RJPLGQTZHLRZGX-ZCFIWIBFSA-N
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Description

“®-1-(2-Chlorophenyl)ethanamine” is a chemical compound with the CAS Number: 127733-42-0. It has a linear formula of C8H10ClN . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular weight of “®-1-(2-Chlorophenyl)ethanamine” is 155.63 g/mol . Its IUPAC name is (1R)-1-(2-chlorophenyl)ethanamine . The InChI code for this compound is 1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 .


Physical And Chemical Properties Analysis

“®-1-(2-Chlorophenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 155.62 g/mol . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

Neuromodulator Research

  • RWJ-333369 as a Neuromodulator : A study by (Mannens et al., 2007) explored RWJ-333369, closely related to (R)-1-(2-Chlorophenyl)ethanamine, as a novel neuromodulator for epilepsy treatment. The study examined its absorption, metabolism, and excretion in humans, highlighting extensive metabolism and excretion primarily through urine.

Synthesis and Chemical Application

  • Efficient Synthesis for Pharmaceutical Intermediates : The synthesis of similar compounds, such as 1-(naphthalen-1-yl)ethanamine, a key intermediate in cinacalcet hydrochloride synthesis, was detailed by (Mathad et al., 2011). This showcases the compound's relevance in synthesizing pharmaceutical drugs.
  • Synthesis of Chiral Intermediates : A study by (Ni et al., 2012) focused on synthesizing (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate for β-adrenoceptor receptor agonists, using Candida ontarioensis.

Environmental Applications

  • Biodegradation of DDT : The degradation of DDT, a toxic pesticide, using a consortium including Fomitopsis pinicola and Ralstonia pickettii was studied by (Purnomo et al., 2020). The study reveals the potential for environmental remediation using such compounds.

Biocatalysis and Biochemistry

  • Biotransformation in Drug Synthesis : Research by (Miao et al., 2019) demonstrated the use of Acinetobacter sp. for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone, emphasizing the compound's role in enantioselective synthesis.

Pharmaceutical Development

  • Development of Antiobesity Drugs : The novel synthesis of lorcaserin hydrochloride, an antiobesity drug, involving 2-(4-chlorophenyl)ethanamine was described by (Zhu et al., 2015). This indicates the compound's significance in developing therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05, GHS06, and GHS09 . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H302, H315, H317, H318, H330, and H411 . The precautionary statements are P260, P273, P280, P284, P305+P351+P338, and P310 .

properties

IUPAC Name

(1R)-1-(2-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLGQTZHLRZGX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274146
Record name (αR)-2-Chloro-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127733-42-0
Record name (αR)-2-Chloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127733-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-2-Chloro-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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